Product packaging for Calcium phenoxide(Cat. No.:CAS No. 5793-84-0)

Calcium phenoxide

Cat. No.: B1624073
CAS No.: 5793-84-0
M. Wt: 226.28 g/mol
InChI Key: ZMRQTIAUOLVKOX-UHFFFAOYSA-L
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organocalcium chemistry and phenol chemistry. The foundational work in this area traces back to the discovery of phenol itself in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar and initially termed it "Karbolsäure" or carbolic acid. This discovery laid the groundwork for subsequent investigations into phenolic compounds and their metal derivatives.

The first systematic attempts to synthesize organocalcium compounds began in 1905 when Ernst Beckmann reported the preparation of phenylcalcium iodide by stirring calcium shavings with iodobenzene. This pioneering work established the foundation for organocalcium chemistry, though the field remained relatively underdeveloped compared to organomagnesium chemistry due to the inherent instability and high reactivity of calcium-carbon bonds. The specific preparation of calcium phenolates gained industrial significance with the development of processes for lubricating oil additives, as documented in patents from the mid-20th century.

The industrial preparation methods for this compound were formalized through various patent applications, notably including processes that involved the reaction of calcium oxide with phenol under controlled conditions. These early industrial processes established this compound as a commercially viable compound with specific applications in petroleum chemistry, particularly as a detergent additive for motor oils. The evolution from laboratory curiosity to industrial application marked a significant milestone in the practical utilization of organocalcium compounds.

Significance in Organocalcium Chemistry

This compound occupies a unique position within organocalcium chemistry due to several distinctive characteristics that differentiate it from other organometallic compounds. The fundamental significance stems from calcium's position as the third most abundant element in the Earth's crust, comprising approximately 3.4 percent of crustal composition, making it one of the most economically accessible metals for large-scale chemical applications. This abundance, combined with calcium's non-toxic nature and environmental compatibility, positions this compound as an attractive alternative to transition metal-based systems.

The compound exhibits the characteristic challenges associated with organocalcium chemistry, including increased ionic character compared to Grignard reagents, rapid Schlenk equilibria that affect complex stability, and the tendency to form insoluble aggregates due to calcium's large coordination numbers. These properties make this compound an excellent model compound for understanding the fundamental principles governing organocalcium reactivity and stability. The ionic nature of the calcium-oxygen bond in this compound provides insights into the electronic structure and bonding patterns that are characteristic of alkaline earth metal organometallic compounds.

Recent theoretical and experimental investigations have highlighted the role of calcium's accessible d orbitals in bonding interactions, a feature that distinguishes organocalcium compounds from their lighter alkaline earth metal counterparts. This fundamental difference has sparked ongoing debates about the nature of bonding in organocalcium compounds and has positioned this compound as a key compound for investigating these electronic structure questions. The compound's ability to participate in various catalytic cycles while maintaining its organocalcium character makes it particularly valuable for understanding the mechanistic aspects of calcium-mediated transformations.

Table 1: Key Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₀CaO₂
Molecular Weight 226.28 g/mol
CAS Registry Number 5793-84-0
Physical Appearance Reddish powder
Solubility Slightly soluble in water and alcohol
Stability Decomposes in air

Scope of Academic Research

Contemporary academic research involving this compound spans multiple disciplines and investigative approaches, reflecting the compound's multifaceted nature and potential applications. The primary research directions encompass synthesis methodology development, mechanistic investigations of calcium-mediated transformations, and exploration of novel applications in catalysis and materials science. These research efforts have been facilitated by advances in analytical techniques and theoretical computational methods that enable detailed characterization of organocalcium species.

Recent synthetic investigations have focused on developing improved preparation methods for this compound and related compounds. Notable among these is the work demonstrating the synthesis of ethylphenols and xanthenes through the reaction of calcium carbide with phenol, where this compound was identified as a key intermediate product. This research employed density functional theory calculations to elucidate the reaction pathways and demonstrated that this compound functions as both a product and a catalytic species in these transformations. The study revealed that this compound exhibits catalytic activity in alkylation and dehydration reactions, as evidenced by isomolecular electrostatic potential mapping studies.

Spectroscopic characterization represents another significant area of academic investigation. Advanced techniques including laser-induced fluorescence spectroscopy have been employed to study calcium-containing aromatic compounds, including this compound derivatives. These studies have provided fundamental insights into the electronic structure and photophysical properties of organocalcium compounds, contributing to the broader understanding of alkaline earth metal organometallic chemistry. The spectroscopic investigations have also revealed information about vibrational transitions and electronic state energies that are crucial for understanding the reactivity patterns of these compounds.

Table 2: Recent Academic Research Applications of this compound

Research Area Key Findings Methodology Reference
Synthesis Pathways Formation via calcium carbide-phenol reaction Density Functional Theory, X-ray Diffraction
Catalytic Applications Active in alkylation and dehydration reactions Electrostatic Potential Mapping
Spectroscopic Properties Electronic state characterization Laser-Induced Fluorescence
Complex Formation Heteroleptic calcium complex synthesis Nuclear Magnetic Resonance, X-ray Crystallography

The catalytic applications of this compound have emerged as a particularly active research area, driven by the growing interest in sustainable and environmentally benign catalytic systems. Research has demonstrated that calcium-based catalysts, including this compound derivatives, can mediate various organic transformations with efficiency comparable to traditional transition metal catalysts. These investigations have revealed that calcium hydroxide shows unique activity compared to conventional inorganic bases such as sodium hydroxide and potassium hydroxide in certain reaction systems, highlighting the distinctive properties of calcium-based reagents.

Mechanistic studies have provided detailed insights into the reaction pathways and intermediates involved in this compound-mediated transformations. The formation of this compound from calcium carbide and phenol has been thoroughly investigated using computational methods, revealing multiple reaction pathways including direct alkylation and dehydration sequences. These studies have demonstrated that the reaction proceeds through vinylphenol intermediates and involves competitive pathways for ethylphenol and xanthene formation, with this compound playing a central role in these transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10CaO2 B1624073 Calcium phenoxide CAS No. 5793-84-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5793-84-0

Molecular Formula

C12H10CaO2

Molecular Weight

226.28 g/mol

IUPAC Name

calcium;diphenoxide

InChI

InChI=1S/2C6H6O.Ca/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2

InChI Key

ZMRQTIAUOLVKOX-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]

Other CAS No.

5793-84-0

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Calcium phenoxide serves as a significant reagent in organic synthesis. It is utilized in the production of oil-soluble calcium phenolates, which are important additives in lubricating oils. These compounds help disperse sludges and maintain engine cleanliness, thereby enhancing the performance and longevity of internal combustion engines .

Case Study: Oil-Soluble Calcium Phenolates

  • Process : The synthesis involves reacting calcium oxide with phenols in a monohydric alcohol at elevated temperatures.
  • Outcome : High yields of calcium phenolates can be achieved economically, making this method commercially viable.

Material Science

In material science, this compound complexes have been explored for their potential in developing new materials with unique properties. For instance, heteroleptic calcium complexes supported by phenoxy-imine ligands have shown promise in polymerization studies .

Data Table: Properties of this compound Complexes

PropertyValue
SolubilitySoluble in organic solvents
StabilityHigh thermal stability
ReactivityReacts with various electrophiles

Environmental Applications

This compound derivatives are being investigated for their role in environmental remediation. They can be used to treat wastewater by removing phenolic compounds, thereby reducing toxicity levels in industrial effluents .

Case Study: Wastewater Treatment

  • Method : Application of this compound to degrade phenolic pollutants.
  • Results : Significant reduction in chemical oxygen demand (COD) and total phenolic content.

Biological Applications

Research indicates that genetically encoded calcium indicators (GECIs) can leverage this compound for imaging cellular processes. These indicators utilize calcium-binding domains to enable real-time observation of cellular activities .

Data Table: GECIs Utilizing this compound

Indicator TypeResponse TimeSignal-to-Noise Ratio
Calmodulin-based GECIsFastHigh
Circularly Permuted GFPModerateModerate

Quantum Chemistry Applications

Recent studies have highlighted the potential of this compound derivatives in quantum chemistry, particularly for their ability to function as qubit moieties. Their structural properties allow for robust encoding of quantum information, which could lead to advancements in quantum computing technologies .

Data Table: Quantum Properties of this compound Derivatives

PropertyValue
Energy LevelsTunable via molecular design
Quantum EfficiencyHigh

Chemical Reactions Analysis

Sulfurization Reactions

Calcium phenoxide reacts with elemental sulfur to form sulfurized calcium phenates , widely used as lubricant additives. Key process parameters include:

  • Reaction Medium : Monohydric alcohols (e.g., 2-ethoxyethanol) at 225–450°F under autogenous pressure .

  • Efficiency : Conversions of 78.6–97% are achieved using excess calcium oxide (CaO) and alternating agitation/stagnation cycles .

Table 2: Sulfurized Phenolate Synthesis Conditions

ExampleCaO (mol)Reaction MediumTemp (°F)Yield (%)
12.02-Methoxyethanol32097.0
22.02-Ethoxyethanol35578.6
31.52-Butoxyethanol30088.2

Acid Hydrolysis and Regeneration

This compound reversibly reacts with acids to regenerate phenol, enabling its recovery and reuse:

  • Cycle Experiments : Treatment with 25% H₂SO₄ releases PhOH, with recovery rates up to 6.77% under optimized conditions .

Table 3: Phenol Recovery via Acid Hydrolysis

EntryTemperature (°C)Time (h)Recovery Rate (%)
130024.59
337526.77
635025.94

Comparative Reactivity with Alkali Phenoxides

While this compound’s carbonation behavior remains underexplored, analogous Kolbe-Schmitt reactions with Na/K phenoxides suggest potential pathways:

Structural and Catalytic Insights

  • XRD Analysis : Confirms this compound formation post-reaction, with characteristic peaks at 2θ = 10–30° .

  • Electrostatic Potential Maps : Reveal electron-rich regions at oxygen atoms, enhancing catalytic activity in dehydration and alkylation .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : (C₆H₅O)₂Ca
  • Synthesis: Reaction of Ca(OH)₂ with phenol, followed by dehydration .
  • Applications : Catalyst in asymmetric synthesis, inhibitor of polychlorinated dibenzo-p-dioxin/furan (PCDD/F) formation in thermal processes .

Comparison with Similar Calcium Compounds

Calcium Methoxide (Ca(OCH₃)₂)

Structural and Functional Differences :

  • Formula : Ca(OCH₃)₂ vs. (C₆H₅O)₂Ca.
  • Reactivity: Calcium methoxide is a stronger nucleophile due to the electron-donating methyl group, whereas calcium phenoxide’s aromatic ring stabilizes the phenoxide ion, reducing its basicity but enhancing selectivity in organic reactions .
  • Applications: Calcium methoxide is used as a transesterification catalyst in biodiesel production, whereas this compound specializes in enantioselective catalysis .

Data Comparison :

Property This compound Calcium Methoxide
Molecular Weight ~214.3 g/mol ~118.2 g/mol
Anion Stability Stabilized by resonance Less resonance stabilization
Catalytic Use Asymmetric synthesis Biodiesel transesterification

Calcium Oxide (CaO)

Contrast in Basicity and Reactivity :

  • Calcium oxide (CaO) is a strong base that reacts vigorously with acids (e.g., HNO₃ → Ca(NO₃)₂) and acidic oxides (e.g., P₂O₅ → Ca₃(PO₄)₂) . In contrast, this compound exhibits moderated basicity due to the phenoxide anion’s resonance stabilization.
  • Role in Synthesis: CaO is a precursor to this compound via reaction with phenol , while CaO itself is used in cement production and desulfurization .

Calcium Peroxide (CaO₂)

Oxidative vs. Basic Behavior :

  • Calcium peroxide is an oxidizing agent used in environmental remediation and bleaching, whereas this compound acts as a base or catalyst .
  • Hazards: CaO₂ poses risks of thermal decomposition (releasing O₂), while this compound’s hazards are less documented but likely involve irritancy due to phenolic groups .

Other Structurally Similar Compounds

  • Calcium Phosphate (Ca₃(PO₄)₂): Used in fertilizers and biomaterials, contrasting with this compound’s organic reactivity .
  • Calcium Chloride (CaCl₂) : A hygroscopic salt for de-icing, unrelated to catalysis but shares calcium’s ionic character .

Preparation Methods

Direct Alkoxylation of Phenol with Calcium Oxide

The most conventional route for calcium phenoxide synthesis involves the direct reaction of phenol (C₆H₅OH) with calcium oxide (CaO) in an alcoholic medium. This method, detailed in US2870134A , utilizes monohydric alcohols such as ethanol or methanol as reaction media to facilitate the deprotonation of phenol and subsequent salt formation.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol reacts with calcium oxide to form this compound and water:
$$ 2 \text{C}6\text{H}5\text{OH} + \text{CaO} \rightarrow \text{Ca}(\text{O}C6\text{H}5)2 + \text{H}2\text{O} $$
Key parameters influencing yield include:

  • Phenol-to-CaO molar ratio : A 2:1 stoichiometry is ideal to prevent unreacted CaO.
  • Alcohol selection : Ethanol (boiling point 78°C) enhances solubility of CaO compared to higher alcohols.

Industrial Challenges and Solutions

Commercial-grade CaO (90–95% purity) often contains impurities like calcium carbonate (CaCO₃) and silica (SiO₂), which reduce reactivity by 15–20% compared to laboratory-grade CaO (99.9%). To mitigate this, manufacturers employ:

  • Pre-treatment of CaO : Calcination at 900°C to decompose CaCO₃.
  • Excess phenol : A 10% molar excess compensates for side reactions.

Sulfurized Over-Based Calcium Phenate Synthesis

Advanced lubricant additives require sulfurized derivatives for enhanced thermal stability. JStage JST.JP documents a multi-step process to synthesize over-based sulfurized calcium phenates with 150–800% excess calcium content.

Procedure for High-Calcium-Content Phenates

  • Sulfuration :
    p-Octylphenol (POP), elemental sulfur (S₈), and CaO react in ethylene glycol (EG) at 135°C for 5.5–7 hours, releasing hydrogen sulfide (H₂S).
  • Carbonation :
    The intermediate is treated with CO₂ at 120–165°C under 3–11 atm pressure to form calcium carbonate complexes.
Table 1: Blending Ratios for 2.4 BEQ* Sulfurized Calcium Phenate
Component Mass (g) Molar Ratio
p-Octylphenol 272.3 1.0
CaO 90.2 2.4
S₈ 55.1 0.7
Ethylene Glycol 177.1 3.5
Lauryl Alcohol 735.2 4.2

*BEQ: Base Equivalent (equivalents of CaO per phenol equivalent).

Structural Characterization

Infrared (IR) spectroscopy reveals that the over-based product contains:

  • Calcium ethylene glyoxide carbonate units : Strong trans-configuration bands at 728 cm⁻¹.
  • Sulfurized phenol ligands : S–O stretching at 1,120 cm⁻¹.

Green Synthesis Using Polyphenol Complexation

Eco-friendly approaches leverage natural polyphenols like tannic acid (TA) to sequester calcium ions. Peiyuan et al. demonstrated TA-mediated synthesis of calcium hydroxide nanoparticles, providing insights applicable to phenoxide formation.

Mechanism of Polyphenol-Assisted Synthesis

  • Chelation : TA’s galloyl groups bind Ca²⁺ via O-donor atoms, forming a TA-Ca²⁺ complex.
  • Alkaline Hydrolysis : NH₄OH addition deprotonates phenol groups, precipitating this compound:
    $$ \text{TA-Ca}^{2+} + 2 \text{C}6\text{H}5\text{O}^- \rightarrow \text{Ca}(\text{O}C6\text{H}5)_2 + \text{TA} $$
Table 2: Effect of TA Concentration on Crystallinity
TA (% w/w) Crystallite Size (nm) Phase Purity
0.1 85 ± 12 Hexagonal
0.3 50 ± 8 Amorphous
0.5 32 ± 5 Amorphous

Calcium Carbide-Phenol Reaction Pathway

A novel method reported in RSC Publishing involves calcium carbide (CaC₂) and phenol at 300–400°C, yielding ethylphenols and xanthenes alongside this compound.

Reaction Pathways and Byproduct Control

  • Vinylphenol Formation :
    CaC₂ alkylates phenol to form vinylphenol (C₆H₅OCH=CH₂), which either:
    • Hydrogenates to ethylphenol (C₆H₅OCH₂CH₃).
    • Cyclizes with phenol to form xanthene (C₁₃H₁₀O).
  • DFT Calculations :
    B3LYP/6-311G(d,p) simulations show the energy barrier for cyclization (45 kcal/mol) exceeds hydrogenation (32 kcal/mol), favoring ethylphenol at lower temperatures.
Table 3: Product Distribution at Varying Temperatures
Temperature (°C) This compound Yield (%) Xanthene Yield (%)
300 58 12
350 47 26
400 29 34

Industrial-Scale Optimization and Quality Control

Purity Enhancement Techniques

  • Solvent Extraction : Washing with hexane removes unreacted phenol (99.8% purity achievable).
  • Thermal Annealing : Heating at 200°C under N₂ eliminates residual solvents.

Analytical Methods

  • Titrimetry : ASTM D2896 measures total base number (TBN) for over-based products.
  • XRD : Confirms crystallographic phases; amorphous products show broad peaks at 2θ = 20–30°.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing calcium phenoxide, and how can its formation be confirmed?

  • Methodological Answer : this compound is typically synthesized by reacting phenol with a calcium source under alkaline conditions. For example, in cement chemistry, phenol reacts with free lime (CaO) in clinker to form this compound, identifiable by its characteristic long needle-like crystals under microscopy . To confirm formation, use X-ray diffraction (XRD) to verify crystallinity and Fourier-transform infrared spectroscopy (FTIR) to detect phenolic C-O-Ca bonds. Titration against standardized acids can quantify unreacted calcium oxide, ensuring stoichiometric accuracy .

Q. How should researchers approach the characterization of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : FTIR and Raman spectroscopy are critical for identifying vibrational modes of the phenoxide ion (e.g., asymmetric stretching at ~1250 cm⁻¹). Nuclear magnetic resonance (NMR) is less effective due to paramagnetic interference from calcium but can be used in solution-phase studies with deuterated solvents .
  • Crystallography : Single-crystal XRD is ideal for determining bond lengths and angles. For polycrystalline samples, pair XRD with Rietveld refinement to resolve structural ambiguities .
  • Thermal Analysis : Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition temperatures typically exceeding 300°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) guide the design of this compound derivatives for CO₂ capture applications?

  • Methodological Answer :

  • Computational Screening : Use DFT to calculate pKa and CO₂ binding energies (pKCO₂). For instance, substituents like electron-withdrawing groups (EWGs) on the phenoxide ring enhance CO₂ affinity by stabilizing the carbonate intermediate .
  • Validation : Synthesize derivatives (e.g., 2,6-dimethylphenoxide) and validate predictions using gas absorption experiments. Measure CO₂ capacity (mmol/g) via gravimetric or volumetric setups under controlled humidity .
  • Data Interpretation : Compare experimental and theoretical pKa values to refine computational models, accounting for steric effects and solvation .

Q. What experimental strategies address discrepancies in this compound reactivity under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Conduct kinetic experiments in buffered solutions (pH 9–12) to monitor phenoxide stability. For example, this compound decomposes in highly alkaline media (pH > 12) due to hydroxide competition, forming Ca(OH)₂ and phenol .
  • Contradiction Resolution : If literature reports conflicting reactivity trends, use in situ Raman spectroscopy to track real-time structural changes. Cross-reference with thermodynamic simulations (e.g., using PHREEQC software) to model phase equilibria .
  • Reproducibility : Document solution ionic strength and temperature rigorously, as these factors significantly influence reaction pathways .

Guidelines for Rigorous Research

  • Literature Review : Use databases like SciFinder and Web of Science with keywords "this compound" AND "synthesis" OR "applications". Filter to peer-reviewed articles (2018–2025) and prioritize primary sources .
  • Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, characterization, and data reproducibility .
  • Data Contradictions : When conflicting data arise (e.g., stability in alkaline media), replicate experiments with controlled variables and report confidence intervals for key measurements .

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